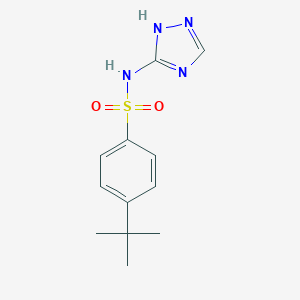
18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one (C21H30O4) is a steroid hormone, also known as 20-hydroxyecdysone, that is produced naturally in insects and some plants. It has been widely studied for its potential applications in scientific research, particularly in the fields of developmental biology and endocrinology.
Mechanism Of Action
The mechanism of action of 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one involves binding to specific receptors, known as ecdysone receptors, which are present in a variety of organisms, including insects, plants, and mammals. Upon binding, it activates a cascade of signaling pathways that ultimately lead to changes in gene expression and cellular differentiation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one are diverse and depend on the specific organism and tissue type. In insects, it is involved in the regulation of molting and metamorphosis, while in plants, it plays a role in regulating growth and development. In mammals, it has been shown to have potential applications in the treatment of certain diseases, including cancer and osteoporosis.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one in lab experiments is its specificity for ecdysone receptors, which allows for precise control over gene expression and cellular differentiation. However, one of the limitations is that it may not be suitable for all organisms and tissue types, and its effects may be variable depending on the specific experimental conditions.
Future Directions
There are many potential future directions for research on 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one, including further exploration of its role in regulating gene expression and cellular differentiation, as well as its potential applications in the treatment of disease. Additionally, there is a need for further research on the synthesis and purification of 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one, as well as the development of more specific and potent ecdysone receptor agonists.
Synthesis Methods
The synthesis of 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one can be achieved through various methods, including chemical synthesis and extraction from natural sources. One of the most common methods for chemical synthesis involves the oxidation of ecdysone, a precursor molecule, using reagents such as chromium trioxide or potassium permanganate. Another method involves the enzymatic conversion of ecdysone using the enzyme ecdysone 20-monooxygenase.
Scientific Research Applications
The potential applications of 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one in scientific research are vast, particularly in the fields of developmental biology and endocrinology. It has been shown to play a critical role in insect molting and metamorphosis, and has also been implicated in regulating gene expression and cell differentiation in plants. In mammals, it has been shown to have potential applications in the treatment of certain diseases, including cancer and osteoporosis.
properties
CAS RN |
10385-97-4 |
|---|---|
Product Name |
18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one |
Molecular Formula |
C21H30O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(1R,2S,5S,9R,12S,13R)-6-hydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C21H30O4/c1-19-8-6-14(23)10-13(19)2-3-15-16(19)7-9-20-12-25-21(24,11-22)18(20)5-4-17(15)20/h10,15-18,22,24H,2-9,11-12H2,1H3/t15-,16+,17+,18+,19+,20-,21?/m1/s1 |
InChI Key |
GPYDBMQOMJCWRO-IHMLDWSPSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@@]45[C@H]3CC[C@@H]4C(OC5)(CO)O |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC45C3CCC4C(OC5)(CO)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC45C3CCC4C(OC5)(CO)O |
synonyms |
18,20-cyclo-20,21-dihydroxy-4-pregnen-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)




![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)




![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)

![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)